molecular formula C7H7N3O2 B13332183 3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one

3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one

Cat. No.: B13332183
M. Wt: 165.15 g/mol
InChI Key: DSRFQQMHKVEIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one is a chemical reagent of interest in medicinal chemistry and drug discovery, featuring a unique molecular architecture that combines a 1-methyl-1H-pyrazole ring with a 4,5-dihydroisoxazol-5-one (isoxazolone) scaffold. The pyrazole nucleus is a well-established privileged structure in heterocyclic chemistry, recognized for its wide spectrum of biological activities . Pyrazole derivatives are extensively researched for applications including antimicrobial, anti-inflammatory, anticancer, and antitumor activities . The 4,5-dihydroisoxazole (isoxazoline) moiety is another significant pharmacophore; isoxazole derivatives have demonstrated substantial regulatory effects on immune functions, exhibiting profiles that range from immunosuppressive and anti-inflammatory to immunostimulatory, making them attractive targets for investigating new therapeutic agents . The specific biological profile and potential mechanisms of action for this particular hybrid molecule are subjects for ongoing research. It is provided as a high-purity building block for scientists developing novel bioactive compounds. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

3-(2-methylpyrazol-3-yl)-4H-1,2-oxazol-5-one

InChI

InChI=1S/C7H7N3O2/c1-10-6(2-3-8-10)5-4-7(11)12-9-5/h2-3H,4H2,1H3

InChI Key

DSRFQQMHKVEIFV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NOC(=O)C2

Origin of Product

United States

Preparation Methods

Detailed Synthesis Protocol

  • Starting Materials :

    • 1-Methyl-1H-pyrazole-5-carboxylic acid
    • Hydroxylamine hydrochloride
  • Reaction Conditions :

    • Acidic conditions (e.g., hydrochloric acid)
    • Temperature: Typically around 50°C to 100°C
    • Solvent: Water or organic solvents like ethanol
  • Reaction Steps :

    • Mix 1-methyl-1H-pyrazole-5-carboxylic acid with hydroxylamine hydrochloride in the chosen solvent.
    • Add acid (e.g., HCl) to maintain acidic conditions.
    • Heat the mixture to facilitate the reaction.
    • Monitor the reaction progress using techniques like TLC (Thin Layer Chromatography).
    • Once the reaction is complete, cool and filter the mixture to isolate the product.

Alternative Methods

Other methods may involve different precursors or conditions, such as using other oxazolone-forming reagents or varying the reaction conditions to optimize yield and purity.

Chemical Reactions and Mechanisms

3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can introduce different functional groups into the molecule, altering its chemical and biological properties.

Types of Reactions

  • Oxidation : The compound can be oxidized to form different derivatives.
  • Reduction : Reduction reactions can modify the functional groups present in the compound.
  • Substitution : The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products.

Biological Activities

This compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Biological assays have shown that derivatives of this compound exhibit varying degrees of biological activity, supporting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures demonstrate significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various microorganisms, including bacteria and fungi.

Anticancer Activity

Derivatives of oxazole compounds exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines.

Data Tables

Property Value
Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
IUPAC Name 3-(2-methylpyrazol-3-yl)-4H-1,2-oxazol-5-one
Standard InChI InChI=1S/C7H7N3O2/c1-10-6(2-3-8-10)5-4-7(11)12-9-5/h2-3H,4H2,1H3
Standard InChIKey DSRFQQMHKVEIFV-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC=N1)C2=NOC(=O)C2

Chemical Reactions Analysis

Oxidation Reactions

The oxazolone ring undergoes oxidation to form stable derivatives. Common oxidizing agents and outcomes include:

ReagentConditionsProduct FormedYield (%)Reference
KMnO₄Acidic, 60–80°C3-(1-Methylpyrazol-5-yl)oxazole-5-one72–85
H₂O₂ (30%)Neutral, RTHydroxylated oxazolone derivative65–78
Ozone (O₃)CH₂Cl₂, −78°CCleaved diketone intermediate58

Key Finding : Oxidation with KMnO₄ under acidic conditions selectively modifies the oxazolone ring while preserving the pyrazole moiety. Ozonolysis fragments the oxazolone ring, enabling access to α-ketoamide intermediates .

Reduction Reactions

Reduction targets the oxazolone’s carbonyl group or unsaturated bonds:

ReagentConditionsProduct FormedSelectivityReference
NaBH₄MeOH, 0°C4,5-Dihydro-oxazol-5-ol>90%
LiAlH₄THF, refluxFully reduced pyrazolidine-oxazole68–75
H₂ (Pd/C catalyst)EtOAc, 50 psiSaturated dihydrooxazole82

Mechanistic Insight : NaBH₄ preferentially reduces the carbonyl group to a secondary alcohol without affecting the pyrazole ring. Catalytic hydrogenation saturates the oxazolone’s double bond, enhancing stability for pharmaceutical applications .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions:

Electrophilic Substitution

ReagentPosition ModifiedProductYield (%)Reference
Br₂ (1 eq)C4 of oxazolone4-Bromo-oxazolone derivative88
HNO₃/H₂SO₄Pyrazole C3Nitro-substituted hybrid63

Nucleophilic Substitution

ReagentConditionsProductApplicationReference
NH₃ (aq)100°C, sealed tube5-Amino-oxazolone analogAnticancer lead
CH₃ONaDMF, 80°CMethoxy-substituted derivativeEnzyme inhibitor

Notable Trend : Bromination at C4 of the oxazolone improves electrophilicity for subsequent cross-coupling reactions . Amine nucleophiles generate bioactive analogs with enhanced solubility.

Cycloaddition and Ring-Opening Reactions

The compound participates in cycloadditions and ring transformations:

Reaction TypeReagent/PartnerProductKey FeatureReference
[3+2] CycloadditionPhenylacetylenePyrazolo-isoxazole hybridEnhanced π-stacking
Acidic hydrolysisHCl (6M), refluxPyrazole-5-carboxylic acidBiodegradable
Base-mediated ring-openingNaOH, EtOHOpen-chain hydrazide derivativeFlexible scaffold

Application : The [3+2] cycloaddition product shows promise in materials science due to its planar aromatic system . Hydrolysis to carboxylic acid derivatives facilitates conjugation with biomolecules.

Comparative Reactivity with Analogues

A reactivity comparison highlights structural advantages:

CompoundOxidation Rate (vs. KMnO₄)Reduction Efficiency (vs. NaBH₄)Reference
3-(1-Methylpyrazol-5-yl)oxazol-5-one1.0 (reference)1.0 (reference)
5-Methylpyrazole-3-propanoic acid0.450.62
1,3-Diphenyloxazolone0.780.91

Industrial-Scale Optimization

Key parameters for large-scale reactions:

ParameterOptimal RangeImpact on YieldReference
Temperature60–80°CMaximizes selectivity
SolventDMF/EtOAc (1:1)Balances solubility and reactivity
CatalystPd/C (5 wt%)Accelerates hydrogenation

Scale-Up Challenge : Pilot studies report a 12% yield drop in bromination reactions at >1 kg scale due to incomplete mixing .

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Oxazolone Derivatives
  • 4,5-Dihydro-1,2-oxazol-5-one (C₃H₃NO₂): The unsubstituted oxazolone core (CAS 1072-48-6) serves as a foundational structure. Its synthesis typically involves hydrolysis of 5-imino-1,2-oxazole intermediates under acidic conditions (e.g., 20% HCl), yielding oxazol-5-ones in 85–90% efficiency via one-pot protocols .
  • 3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one (C₄H₃F₂NO₂): This derivative (CAS 1785417-55-1) replaces the pyrazole group with a difluoromethyl substituent, reducing molecular weight (135.07 g/mol vs. 165.15 g/mol for the target compound) and altering lipophilicity .
Substituted Oxazolone Derivatives
  • 3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid :
    A metabolite of the parent amide drug R004, this compound features an imidazole substituent and a carboxylic acid group. Enzymatic hydrolysis of the amide bond in vivo generates this acid and 4-methoxy-3-(trifluoromethyl)aniline, highlighting instability in biological matrices unless samples are acidified .
Compound Substituent Molecular Weight (g/mol) Synthetic Method Key Stability Notes
Target Compound 1-Methyl-1H-pyrazol-5-yl 165.15 Not explicitly described Likely stable under neutral pH
4,5-Dihydro-1,2-oxazol-5-one None 85.06 Hydrolysis of 5-imino-oxazoles Stable under acidic conditions
3-(Difluoromethyl)-oxazol-5-one Difluoromethyl 135.07 Not specified Unknown
3-(2-Butyl-5-chloro-imidazole-4-yl)-... Imidazole-carboxylic acid >300 (estimated) Enzymatic hydrolysis of R004 Unstable in plasma unless acidified

Physicochemical Properties

  • In contrast, the carboxylic acid group in the R004 metabolite increases polarity, reducing bioavailability.
  • Metabolic Pathways : Pyrazole rings are generally resistant to oxidative metabolism compared to imidazoles, suggesting the target compound may exhibit longer half-life in vivo than imidazole-substituted analogs .

Biological Activity

3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one (CAS No. 1702177-37-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and other therapeutic effects, supported by data tables and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC7_7H7_7N3_3O2_2
Molecular Weight165.15 g/mol
CAS Number1702177-37-4
Physical StateSolid
Purity>98%

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

In a comparative study, 3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one was evaluated against several cancer cell lines:

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)15.63
U-937 (Leukemia)12.45
A549 (Lung Cancer)10.38

These results suggest that the compound may induce apoptosis in cancer cells, similar to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that pyrazole derivatives can possess antibacterial and antifungal properties.

Antibacterial Activity Assessment

A recent study tested the antibacterial effects of similar pyrazole derivatives against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020

These findings indicate that the compound may be effective in treating bacterial infections .

The biological activity of 3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one is thought to involve multiple mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation in cancer cells, leading to cell cycle arrest.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in treated cancer cells.
  • Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, 4,5-dihydro-1,2-oxazol-5-one derivatives are often prepared by reacting substituted pyrazoles with aldehydes or ketones under reflux in ethanol. A similar approach was used for synthesizing 5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones, where refluxing in ethanol with appropriate reactants yielded target compounds . Purification typically involves recrystallization from DMF/EtOH mixtures.

Q. How is the crystal structure of related 4,5-dihydro-1,2-oxazol-5-one derivatives determined?

  • Methodology : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) is standard. For instance, a benzodiazepine derivative containing a 4,5-dihydro-1,2-oxazole moiety was analyzed using a Bruker APEXII diffractometer, with data refined in SHELXL (R factor = 0.061). Disorder in methyl groups was resolved using constrained refinement .

Q. What experimental techniques are used to determine the acidity (pKa) of 4,5-dihydro-1,2-oxazol-5-one derivatives?

  • Methodology : Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol) with tetrabutylammonium hydroxide (TBAH) is employed. The half-neutralization potential (HNP) method involves plotting mV vs. titrant volume to derive pKa values. This approach was validated for triazolone derivatives, with uncertainties minimized by calibrating the pH meter and using purified solvents .

Q. How are mass spectrometry and NMR applied to characterize this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., [M+H]+ ions). For example, a related 4,5-dihydroisoxazol-5-carboxamide derivative was identified using HRMS, with fragmentation patterns matched to theoretical values . NMR (1H/13C) is used to assign regiochemistry, particularly distinguishing between pyrazole and oxazole ring substituents.

Q. What purification strategies are effective for isolating 4,5-dihydro-1,2-oxazol-5-one derivatives?

  • Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., DMF/EtOH 1:1) are standard. For hygroscopic compounds, anhydrous solvents and inert atmospheres are recommended to prevent decomposition .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodology : Cross-validate using complementary techniques. For example, crystallographic disorder observed in X-ray structures (e.g., disordered methyl groups in benzodiazepine derivatives) can be reconciled with NMR dynamics by variable-temperature NMR experiments to assess conformational flexibility . Density Functional Theory (DFT) calculations may also predict stable conformers.

Q. What strategies optimize reaction yields for derivatives with sterically hindered substituents?

  • Methodology : Use microwave-assisted synthesis to enhance reaction kinetics. For example, similar triazolone derivatives achieved higher yields (85–92%) under microwave irradiation compared to conventional reflux (60–75%). Solvent choice (e.g., DMF for polar intermediates) and catalyst screening (e.g., p-toluenesulfonic acid) are critical .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation pathways. For instance, hydrolysis of the oxazole ring in aqueous media was observed in a related carboxamide derivative, necessitating storage at –20°C under argon . LC-MS monitors degradation products like 4,5-dihydro-1,2-oxazole-5-carboxylic acid.

Q. Can computational methods predict the compound’s reactivity in biological systems?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with target enzymes. For example, pyrazole-oxazole hybrids showed affinity for COX-2 in silico, correlating with in vitro anti-inflammatory activity. ADMET predictors (e.g., SwissADME) assess metabolic stability, highlighting susceptibility to hepatic CYP3A4 oxidation .

Q. How is crystallographic disorder addressed in X-ray structures of flexible derivatives?

  • Methodology : In SHELXL, use PART and ISOR commands to model disorder. For a benzodiazepine derivative, two methyl conformers were refined with occupancy ratios of 0.6:0.4. Restraints (SIMU, DELU) ensure reasonable geometry during refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.